Aminohydroxyacetic acid Aminohydroxyacetic acid Alpha-hydroxyglycine is a hydroxy-amino acid that is glycine substituted by a hydroxy group at the alpha-position. It is a hydroxy-amino acid, a glycine derivative and a hemiaminal.
Brand Name: Vulcanchem
CAS No.: 4746-62-7
VCID: VC3766335
InChI: InChI=1S/C2H5NO3/c3-1(4)2(5)6/h1,4H,3H2,(H,5,6)
SMILES: C(C(=O)O)(N)O
Molecular Formula: C2H5NO3
Molecular Weight: 91.07 g/mol

Aminohydroxyacetic acid

CAS No.: 4746-62-7

Cat. No.: VC3766335

Molecular Formula: C2H5NO3

Molecular Weight: 91.07 g/mol

* For research use only. Not for human or veterinary use.

Aminohydroxyacetic acid - 4746-62-7

Specification

CAS No. 4746-62-7
Molecular Formula C2H5NO3
Molecular Weight 91.07 g/mol
IUPAC Name 2-amino-2-hydroxyacetic acid
Standard InChI InChI=1S/C2H5NO3/c3-1(4)2(5)6/h1,4H,3H2,(H,5,6)
Standard InChI Key ZHWLPDIRXJCEJY-UHFFFAOYSA-N
SMILES C(C(=O)O)(N)O
Canonical SMILES C(C(=O)O)(N)O

Introduction

Physical and Chemical Properties

Molecular Structure and Characteristics

Aminohydroxyacetic acid possesses a compact molecular structure with multiple functional groups concentrated around the alpha carbon. The central carbon atom serves as an attachment point for four distinct groups: a carboxylic acid moiety, an amino group, a hydroxyl group, and a hydrogen atom. This arrangement creates a tetrahedral geometry around the alpha carbon, resulting in a chiral center within the molecule.

Physicochemical Properties

Aminohydroxyacetic acid exhibits physicochemical properties consistent with its highly polar, multifunctional nature. Key physical properties of the compound include:

PropertyValue
Molecular Weight91.0666 g/mol
Boiling Point355.4°C at 760 mmHg
ACD/LogP-0.76
Rule of 5 Violations0
ACD/LogD (pH 5.5)-3.26
ACD/LogD (pH 7.4)-3.32
ACD/BCF (pH 5.5)1
ACD/BCF (pH 7.4)1
ACD/KOC (pH 5.5)1
ACD/KOC (pH 7.4)1
H-bond Acceptors4
H-bond Donors4
Freely Rotating Bonds3
Polar Surface Area38.77 Ų

The negative LogP value (-0.76) indicates that aminohydroxyacetic acid is hydrophilic and should display good water solubility . This property is consistent with the presence of multiple polar functional groups in the molecule. The compound's solubility behavior likely changes with pH due to the ionizable groups present in its structure, particularly the carboxylic acid and amino functionalities.

At physiological pH (7.4), the LogD value of -3.32 suggests the compound exists predominantly in an ionized form, further enhancing its aqueous solubility . The bioconcentration factor (BCF) and soil organic carbon-water partitioning coefficient (KOC) values of 1 at both pH 5.5 and 7.4 indicate minimal tendency for bioaccumulation in organisms or adsorption to soil particles .

Synthesis Methods

Modern Synthetic Strategies

More advanced synthetic approaches to aminohydroxyacetic acid employ sophisticated catalytic systems. One reported method involves the use of chloro-trimethyl-silane with hafnium(IV) trifluoromethanesulfonate in dichloromethane at 20°C for 12 hours, yielding 75% of the desired product . This approach likely utilizes the Lewis acid characteristics of hafnium compounds to facilitate the transformation through activated intermediates.

The synthesis of related hydroxy-amino acids has been investigated using enzymatic routes. For example, γ-hydroxy-α-amino acids have been synthesized through tandem aldol addition–transamination one-pot two-step reactions . While this specific method targets γ-hydroxy-α-amino acids rather than α-hydroxy-α-amino acids like aminohydroxyacetic acid, the enzymatic approach might be adaptable for the synthesis of the latter.

Enzymatic methods offer significant advantages in terms of stereoselectivity, which is particularly valuable when synthesizing compounds with chiral centers like aminohydroxyacetic acid. The enzymatic transamination processes can utilize different amine donors, including L-alanine, benzylamine, or L-glutamate, with various transaminases serving as catalysts . These biocatalytic approaches represent an environmentally friendly alternative to traditional chemical synthesis methods.

Biological Activity and Applications

Industrial and Research Applications

Alpha-hydroxy-alpha-amino acids serve as valuable building blocks for the synthesis of various bioactive compounds in pharmaceutical research and development. The stereochemistry of these molecules often plays a crucial role in their biological activity, making stereoselective synthetic methods particularly important for their preparation.

In chemical research, aminohydroxyacetic acid might find applications as a specialty chemical, serving as a precursor for more complex molecules or as a chelating agent due to its multiple functional groups capable of coordination with metal ions. The compound's unique structure makes it potentially useful in the development of novel materials with specific properties.

The availability of comprehensive databases such as AAindex, which catalogs amino acid physicochemical properties, substitution matrices, and statistical protein contact potentials, provides resources for understanding how compounds like aminohydroxyacetic acid might behave in biological systems . Such databases can inform research into potential applications of this compound in various fields.

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